molecular formula C10H9F3O2 B160079 (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 134598-04-2

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No. B160079
CAS RN: 134598-04-2
M. Wt: 218.17 g/mol
InChI Key: RKCRMVILALALDZ-ZETCQYMHSA-N
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Description

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane, also known as TFPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPO is an epoxide that contains a trifluoromethyl group and a phenoxy group, making it a versatile intermediate for the synthesis of various organic compounds.

Mechanism of Action

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding adducts. The reaction mechanism involves the opening of the epoxide ring by a nucleophile, followed by the formation of a new carbon-oxygen bond. The trifluoromethyl group and the phenoxy group can provide steric and electronic effects, which can influence the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can also react with nucleophiles in biological systems, which can affect the function of proteins and enzymes.

Advantages and Limitations for Lab Experiments

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has several advantages for lab experiments, such as its high reactivity, versatility, and ease of synthesis. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a starting material for the synthesis of various organic compounds, which can be useful for drug discovery and development. However, (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane also has some limitations, such as its potential toxicity and reactivity with biological molecules. Therefore, caution should be taken when handling and using (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane in lab experiments.

Future Directions

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has great potential for future research directions. One direction is to develop new synthetic methods for (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane and its derivatives, which can improve the yield and selectivity of the reaction. Another direction is to explore the biological activity and toxicity of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane and its derivatives, which can provide insights into their potential applications in drug discovery and development. In addition, (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a building block for the synthesis of new materials, such as polymers and nanoparticles, which can have various applications in catalysis, energy storage, and biomedical engineering.

Synthesis Methods

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-(trifluoromethyl)phenol with oxirane in the presence of a Lewis acid catalyst. The yield of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst type, and reaction time.

Scientific Research Applications

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has been widely used as a versatile intermediate for the synthesis of various organic compounds, such as chiral building blocks, pharmaceuticals, and agrochemicals. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a starting material for the synthesis of chiral epoxides, which can be used as intermediates for the synthesis of various chiral compounds. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can also be used to synthesize various pharmaceuticals, such as antihistamines, antifungal agents, and anticancer drugs. In addition, (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a key intermediate for the synthesis of agrochemicals, such as herbicides and insecticides.

properties

IUPAC Name

(2S)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRMVILALALDZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

CAS RN

134598-04-2
Record name Oxirane, [[2-(trifluoromethyl)phenoxy]methyl]-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134598-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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